molecular formula C16H22ClNO2 B15347270 3-(2'-Methylpiperidino)propyl p-chlorobenzoate CAS No. 63916-71-2

3-(2'-Methylpiperidino)propyl p-chlorobenzoate

Cat. No.: B15347270
CAS No.: 63916-71-2
M. Wt: 295.80 g/mol
InChI Key: QPKUCZZRNHHWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2'-Methylpiperidino)propyl p-chlorobenzoate is a chemical compound with the molecular formula C16H24ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The initial step involves the reaction of 2-methylpiperidine with an appropriate alkylating agent to form the 2-methylpiperidino group. This intermediate is then reacted with p-chlorobenzoic acid to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of 3-(2'-Methylpiperidino)propyl p-chlorobenzoate can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(2'-Methylpiperidino)propyl p-chlorobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2'-Methylpiperidino)propyl p-chlorobenzoate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a ligand in biochemical assays to study protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the manufacturing of pharmaceuticals, agrochemicals, and other chemical products.

Mechanism of Action

The mechanism by which 3-(2'-Methylpiperidino)propyl p-chlorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2'-Methylpiperidino)propyl p-chlorobenzoate can be compared with other similar compounds, such as:

  • 3-(2'-Methylpiperidino)butyl p-chlorobenzoate: A structural isomer with a longer alkyl chain.

  • 3-(2'-Methylpiperidino)propyl benzoate: A related compound without the chlorine substituent on the benzene ring.

  • 3-(2'-Methylpiperidino)propyl p-fluorobenzoate: A similar compound with a fluorine substituent instead of chlorine.

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

63916-71-2

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-chlorobenzoate

InChI

InChI=1S/C16H22ClNO2/c1-13-5-2-3-10-18(13)11-4-12-20-16(19)14-6-8-15(17)9-7-14/h6-9,13H,2-5,10-12H2,1H3

InChI Key

QPKUCZZRNHHWCJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.